molecular formula C19H26N2O2 B2767164 3-(adamantan-1-yl)-1-(4-ethoxyphenyl)urea CAS No. 313403-20-2

3-(adamantan-1-yl)-1-(4-ethoxyphenyl)urea

Cat. No.: B2767164
CAS No.: 313403-20-2
M. Wt: 314.429
InChI Key: KPLXQTZYWXBIMU-UHFFFAOYSA-N
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Description

N-1-adamantyl-N’-(4-ethoxyphenyl)urea: is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of an adamantyl group and an ethoxyphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-1-adamantyl-N’-(4-ethoxyphenyl)urea typically involves the reaction of 1-aminoadamantane with 4-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves dissolving 1-aminoadamantane in an appropriate solvent, such as dichloromethane, and then adding 4-ethoxyphenyl isocyanate dropwise. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of N-1-adamantyl-N’-(4-ethoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-1-adamantyl-N’-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-1-adamantyl-N’-(4-ethoxyphenyl)urea is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine: The compound’s structure-activity relationship has been explored for potential therapeutic applications. It has shown promise in the treatment of diseases such as cancer and neurodegenerative disorders .

Industry: In the industrial sector, N-1-adamantyl-N’-(4-ethoxyphenyl)urea is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. The adamantyl group enhances the compound’s lipophilicity, facilitating its penetration into the cell membrane.

In medicinal applications, the compound may interact with enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain enzymes, thereby modulating biochemical pathways and exerting therapeutic effects .

Comparison with Similar Compounds

  • N-1-adamantyl-N’-(4-methoxyphenyl)urea
  • N-1-adamantyl-N’-(4-chlorophenyl)urea
  • N-1-adamantyl-N’-(4-fluorophenyl)urea

Comparison: N-1-adamantyl-N’-(4-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, such as N-1-adamantyl-N’-(4-methoxyphenyl)urea, the ethoxy group provides enhanced solubility and reactivity. The presence of different substituents on the phenyl ring can significantly influence the compound’s biological activity and chemical behavior .

Properties

IUPAC Name

1-(1-adamantyl)-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-2-23-17-5-3-16(4-6-17)20-18(22)21-19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15H,2,7-12H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLXQTZYWXBIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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